molecular formula C18H23N3O2 B1244580 2-Oxazolidinone, 4-((3-(trans-3-(dimethylamino)cyclobutyl)-1H-indol-5-yl)methyl)-, (4S)- CAS No. 171549-56-7

2-Oxazolidinone, 4-((3-(trans-3-(dimethylamino)cyclobutyl)-1H-indol-5-yl)methyl)-, (4S)-

Cat. No.: B1244580
CAS No.: 171549-56-7
M. Wt: 313.4 g/mol
InChI Key: JLDUTSKKXXJGGG-MOKVOYLWSA-N
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Description

4991W93 is a chemical compound known for its role as a partial agonist of the serotonin 1B and 1D receptors. It has been studied for its potential therapeutic effects, particularly in the treatment of migraine disorders. The compound inhibits electrically induced plasma extravasation and blocks neurogenic plasma protein extravasation, making it a significant subject of research in neuropharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 4991W93 would likely follow similar synthetic routes as laboratory synthesis but on a larger scale. This would involve optimization of reaction conditions to maximize yield and minimize impurities. The process would also include rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

4991W93 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving 4991W93 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

4991W93 has several scientific research applications, including:

    Chemistry: Used as a reference compound in studies involving serotonin receptors.

    Biology: Investigated for its effects on neurogenic plasma protein extravasation and its potential role in modulating neurotransmitter release.

    Medicine: Explored as a potential therapeutic agent for treating migraine disorders due to its ability to inhibit plasma extravasation and block neurogenic inflammation.

    Industry: Utilized in the development of new pharmaceuticals targeting serotonin receptors

Mechanism of Action

The mechanism of action of 4991W93 involves its interaction with serotonin 1B and 1D receptors. As a partial agonist, it binds to these receptors and modulates their activity. This interaction inhibits the release of calcitonin gene-related peptide, which is involved in neurogenic inflammation and migraine pathophysiology. By blocking this pathway, 4991W93 reduces inflammation and alleviates migraine symptoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 4991W93

4991W93 is unique in its specific binding affinity and partial agonist activity at serotonin 1B and 1D receptors. Unlike some other compounds, it does not cause significant vasoconstriction, making it a safer option for patients with cardiovascular concerns .

Properties

CAS No.

171549-56-7

Molecular Formula

C18H23N3O2

Molecular Weight

313.4 g/mol

IUPAC Name

(4S)-4-[[3-[3-(dimethylamino)cyclobutyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C18H23N3O2/c1-21(2)14-7-12(8-14)16-9-19-17-4-3-11(6-15(16)17)5-13-10-23-18(22)20-13/h3-4,6,9,12-14,19H,5,7-8,10H2,1-2H3,(H,20,22)/t12?,13-,14?/m0/s1

InChI Key

JLDUTSKKXXJGGG-MOKVOYLWSA-N

Isomeric SMILES

CN(C)C1CC(C1)C2=CNC3=C2C=C(C=C3)C[C@H]4COC(=O)N4

SMILES

CN(C)C1CC(C1)C2=CNC3=C2C=C(C=C3)CC4COC(=O)N4

Canonical SMILES

CN(C)C1CC(C1)C2=CNC3=C2C=C(C=C3)CC4COC(=O)N4

Synonyms

4-(3-(3-dimethylaminocyclobutyl)-1H-indol-5-ylmethyl)oxazolidin-2-one
4991W93

Origin of Product

United States

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